2-Hydroxypropyl myristate
Description
Contextualization within Ester Chemistry
2-Hydroxypropyl myristate is chemically classified as a monoester of myristic acid and propane-1,2-diol (propylene glycol). thegoodscentscompany.com This structure places it within the family of propylene (B89431) glycol fatty acid esters (PGMEs), a group known for being lipophilic, oil-soluble emulsifiers. molkem.comresearchgate.net The molecule's character is defined by two distinct parts: the hydrophobic 14-carbon tail from myristic acid and the hydrophilic head from propylene glycol. The presence of a secondary hydroxyl (-OH) group makes it more polar than simple alkyl esters like isopropyl myristate.
This amphiphilic nature, possessing both oil-soluble and water-interacting characteristics, is central to its function. In the context of ester chemistry, this structure suggests its utility as a non-ionic surfactant and skin-conditioning agent, capable of reducing surface tension and maintaining skin in good condition. incibeauty.com The ability of PGMEs to stabilize emulsions is a key area of their application, and this compound fits this functional profile. molkem.comresearchgate.net Pancreatic lipase (B570770) has been shown to hydrolyze propylene glycol esters, breaking them down into their constituent fatty acid and propylene glycol, a fundamental biochemical aspect of this class of esters. inchem.org
Historical Perspectives in Synthetic Chemistry
The synthesis of this compound is rooted in fundamental esterification reactions that have been established over many decades. Historically, several routes have been developed for the production of propylene glycol fatty acid esters in general.
One of the most direct and established methods is the esterification of propylene glycol with a fatty acid —in this case, myristic acid. molkem.comgoogle.com This reaction is typically performed at elevated temperatures, often with a catalyst to increase the reaction rate. google.com
Another significant pathway is the reaction of propylene oxide with a fatty acid . google.comresearchgate.net Research into this method has shown that the choice of catalyst is critical. Basic catalysts tend to favor the formation of monoesters, such as this compound, whereas acidic catalysts can produce a considerable amount of the diester as an undesired byproduct. researchgate.net
A third method involves the transesterification of triglycerides (fats and oils) with propylene glycol. This process also yields a mixture of mono- and diesters. google.com More recently, enzymatic synthesis has emerged as a method to overcome the issues associated with chemical catalysis. Lipases have been used to catalyze the esterification between propylene glycol and various fatty acids to produce the desired monoesters. researchgate.net
A specific laboratory-scale synthesis for a similar compound, 2-hydroxy propyl palmitate, involves a two-step process: first, the esterification of the fatty acid with methanol (B129727) to produce a methyl ester, followed by a subsequent esterification with propylene glycol using a base catalyst to yield the final product. researchgate.net This illustrates a practical approach to producing high-purity hydroxypropyl fatty acid esters.
Current Research Landscape and Emerging Trends
The current research landscape for this compound is primarily linked to the broader applications of propylene glycol fatty acid esters (PGMEs). These compounds are well-established as emulsifiers and stabilizers in the food and cosmetics industries, where they are valued for improving texture, moisture, and shelf stability in products like baked goods, creams, and lotions. molkem.comresearchgate.net The specific classification of propylene glycol myristate includes its function as a surfactant and skin conditioning agent. incibeauty.com
While direct and extensive research on this compound is not abundant, emerging trends for structurally similar compounds suggest potential future research directions. For instance, research has been conducted on synthesizing 2-hydroxy propyl palmitate, a closely related compound, for use as a "bioadditive" for solar fuel. researchgate.net This points to a potential application area for fatty acid esters of propylene glycol in the field of biofuels and renewable energy, where properties like biodegradability and specific combustion characteristics are valuable.
The biocompatibility and surfactant properties of these esters also make them candidates for investigation in pharmaceutical and biomedical applications. researchgate.net Research into fatty acid esters of hydroxy fatty acids (FAHFAs) has shown their importance in biological systems, suggesting that esters with hydroxyl functionality are of significant interest. mdpi.com Although this compound is not a FAHFA, the focus on hydroxylated lipids in biomedical research indicates a potential avenue for future studies into its biological interactions and applications. The primary trend remains the utilization of its emulsifying properties, with potential for exploration in novel, specialized fields.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H34O3 | chembk.comnih.govechemi.com |
| Molecular Weight | 286.45 g/mol | chembk.com |
| IUPAC Name | 2-hydroxypropyl tetradecanoate | thegoodscentscompany.comnih.gov |
| Synonyms | Propylene glycol myristate, Propylene glycol monomyristate, 2-hydroxypropyl tetradecanoate | thegoodscentscompany.comechemi.comnama-group.com |
| CAS Number | 29059-24-3 | thegoodscentscompany.comechemi.com |
| Physical Description | White to yellowish-white beads or flakes | inchem.org |
| Predicted XlogP | 6.1 | uni.lu |
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C17H34O3 |
| Myristic acid | C14H28O2 |
| Propane-1,2-diol (Propylene glycol) | C3H8O2 |
| Isopropyl myristate | C17H34O2 |
| Propylene oxide | C3H6O |
| 2-Hydroxy propyl palmitate | C19H38O3 |
Structure
3D Structure
Properties
CAS No. |
3539-38-6 |
|---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-hydroxypropyl tetradecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(19)20-15-16(2)18/h16,18H,3-15H2,1-2H3 |
InChI Key |
VCNPGCHIKPSUSP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)O |
Other CAS No. |
29059-24-3 3539-38-6 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxypropyl Myristate
Conventional Chemical Synthesis Pathways
Traditional chemical synthesis of 2-hydroxypropyl myristate primarily involves the direct esterification of its constituent molecules.
Esterification Reactions and Catalytic Systems
The most common chemical route to this compound is the direct esterification of myristic acid with propylene (B89431) glycol (propane-1,2-diol). fao.org This reaction involves heating the two reactants, typically in the presence of a catalyst to increase the reaction rate.
Several types of catalysts can be employed in this process. Homogeneous acid catalysts are common, with p-toluenesulfonic acid being a frequently cited example for the esterification of fatty acids with propylene glycol. google.com Other strong acids can also be utilized. In some industrial processes, heterogeneous catalysts may be used to simplify catalyst removal from the final product. The choice of catalyst is crucial as it influences reaction speed and temperature requirements. Additionally, transesterification of triglycerides (containing myristoyl groups) with propylene glycol can also yield the desired ester, often using a base catalyst like sodium hydroxide (B78521), though this method produces a more complex mixture of products including mono- and diglycerides. google.com
Table 1: Examples of Catalytic Systems for Propylene Glycol Ester Synthesis
| Catalyst Type | Specific Example | Reactants | Reference |
|---|---|---|---|
| Homogeneous Acid | p-Toluenesulfonic acid | Palmitic Acid & Propylene Glycol | google.com |
| Homogeneous Base | Sodium Hydroxide | Triglycerides & Propylene Glycol | google.com |
| Heterogeneous Acid | Amberlyst-15 | Acrylic Acid & Propylene Glycol | researchgate.net |
Optimization of Reaction Conditions for this compound Yield and Purity
Maximizing the yield and purity of this compound requires careful control over several reaction conditions. Key parameters that are typically optimized include:
Temperature: Esterification reactions are generally conducted at elevated temperatures to ensure a reasonable reaction rate. For propylene glycol esters, temperatures can range significantly depending on the specific process and catalyst used. google.com
Molar Ratio of Reactants: The ratio of propylene glycol to myristic acid is a critical factor. Using an excess of one reactant, typically the alcohol (propylene glycol), can shift the reaction equilibrium towards the formation of the ester product, thereby increasing the conversion of the limiting reactant (myristic acid). researchgate.net
Removal of Water: Esterification is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture drives the equilibrium towards the product side, significantly enhancing the final yield of this compound. This is often achieved by performing the reaction under a vacuum or using a Dean-Stark apparatus.
Catalyst Concentration: The amount of catalyst used affects the reaction rate. While a higher concentration can speed up the reaction, it may also lead to unwanted side reactions or complicate the purification process. researchgate.net Optimization is necessary to find a balance between reaction speed and product purity.
Direct esterification under typical conditions can yield approximately 55% to 60% of the propylene glycol monoester, with the remainder being diesters and unreacted starting materials. google.com Achieving higher purity often requires subsequent purification steps like distillation.
Reaction Mechanisms in Chemical Synthesis of this compound
In an acid-catalyzed system, the synthesis of this compound follows the general mechanism for Fischer esterification. The process can be described in the following steps:
Protonation of the Carbonyl Group: The carboxylic acid (myristic acid) is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: The propylene glycol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking alcohol group to one of the hydroxyl groups of the intermediate. This creates a good leaving group (water).
Elimination of Water: The intermediate eliminates a molecule of water, and a double bond is reformed between the carbonyl carbon and oxygen.
Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
This mechanism highlights the catalytic role of the acid and the importance of removing water to prevent the reverse reaction (hydrolysis of the ester).
Enzymatic Synthesis Approaches for this compound
Enzymatic synthesis offers a "greener" alternative to conventional chemical methods, operating under milder conditions and often with higher selectivity. Lipases are the primary enzymes used for this purpose.
Lipase-Catalyzed Esterification Mechanisms
Lipases (triacylglycerol hydrolases) are enzymes that naturally catalyze the hydrolysis of fats. However, in non-aqueous or micro-aqueous environments, their activity can be reversed to catalyze esterification and transesterification reactions. nih.govresearchgate.net The generally accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. nih.gov
This mechanism involves two main stages:
Acylation: The myristic acid first binds to the active site of the lipase (B570770), which typically contains a catalytic triad (B1167595) of amino acids (e.g., Serine-Histidine-Aspartate). The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the fatty acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing water and forming a covalent acyl-enzyme complex.
Deacylation: The alcohol (propylene glycol) then enters the active site and attacks the acyl-enzyme complex. This second nucleophilic attack forms another tetrahedral intermediate, which subsequently breaks down to release the ester product (this compound) and regenerate the free enzyme. nih.gov
The low water content of the reaction medium is crucial for favoring the synthesis reaction over hydrolysis. scispace.com
Biocatalyst Selection and Immobilization Strategies in this compound Production
The choice of lipase and its presentation are critical for developing an efficient and economically viable enzymatic process.
Biocatalyst Selection: A wide variety of lipases from microbial sources (bacteria, fungi, yeast) are available, each with different specificities and optimal operating conditions (temperature, pH). For instance, a Pseudomonas lipase has been shown to be effective in producing propylene glycol monoesters. researchgate.net Other commonly used lipases in ester synthesis include those from Candida antarctica (often referred to as CALB), Rhizomucor miehei, and Bacillus cereus. google.comnih.gov The selection depends on factors like substrate specificity, stability under reaction conditions, and cost.
Immobilization Strategies: While free enzymes can be used, they are often difficult to separate from the reaction mixture and cannot be easily reused. Immobilization, the process of confining enzyme molecules to a solid support material, overcomes these limitations. researchgate.net Immobilization can enhance the enzyme's stability against changes in temperature and pH and allows for continuous operation in packed-bed reactors. researchgate.netijoer.com
Common immobilization techniques include:
Adsorption: The enzyme is physically adsorbed onto the surface of a carrier, such as macroporous resins or hydrophobic supports. ijoer.comresearchgate.net This method is simple, but enzyme leakage can sometimes occur.
Covalent Bonding: The enzyme is attached to the support via strong covalent bonds, providing a very stable linkage.
Entrapment: The enzyme is trapped within the porous matrix of a polymer gel, such as a hydrogel. nih.gov
The selection of the support material is as important as the enzyme itself, as it can influence the enzyme's activity and stability. scispace.com
Table 2: Examples of Lipases and Immobilization Supports in Ester Synthesis
| Lipase Source | Support Material | Immobilization Method | Target Product | Reference |
|---|---|---|---|---|
| Bacillus cereus | Poly (MAc-co-DMA-cl-MBAm) hydrogel | Entrapment | Isopropyl myristate | nih.gov |
| Rhizopus oryzae (KDN Lipase) | Macroporous resin (LXTE-1000) | Adsorption/Cross-linking | Isopropyl myristate | researchgate.netmdpi.com |
| Candida antarctica (CALB) | Magnetic poly(styrene-co-divinylbenzene) | Adsorption | Isopropyl myristate | ijoer.com |
| Pseudomonas sp. | Not specified (used as lyophilized powder) | N/A (Free enzyme) | Propylene glycol monoesters | researchgate.net |
Process Optimization for Enzymatic Synthesis of this compound
The enzymatic synthesis of esters such as this compound is influenced by several critical parameters, including temperature, reaction time, and the solvent system employed. Optimization of these factors is essential for achieving high conversion rates and product yields.
Temperature: Reaction temperature is a crucial parameter in enzyme-catalyzed reactions. Higher temperatures can increase the kinetic energy of molecules, leading to more frequent collisions between the enzyme and substrates. This also helps to improve the solubility of substrates and reduce the viscosity of the reaction medium, which can accelerate the reaction rate. However, excessively high temperatures can lead to the deactivation of the enzyme. For the synthesis of a similar ester, isopropyl myristate, using Novozym 435, the optimal temperature was found to be 60°C. Increasing the temperature from 30°C to 60°C enhanced the initial rate of synthesis, while temperatures above this, such as 70°C, resulted in lower conversion due to enzyme deactivation.
Time: The duration of the reaction directly impacts the product yield, with equilibrium typically being reached after several hours. For the batch synthesis of isopropyl myristate, a conversion of over 87% was achieved in 5 hours under optimized conditions. In continuous processes using a packed bed reactor, a residence time of 30 minutes was sufficient to achieve a 98.5% conversion.
Solvent Systems: The choice of solvent can significantly affect enzyme activity and reaction equilibrium. While organic solvents like n-heptane and petroleum ether have been used to reduce viscosity and improve conversion, there is a growing trend towards solvent-free systems. In these systems, one of the reactants, typically the alcohol, is used in excess to serve as the reaction medium. This approach, creating a homogenous single-phase system, can overcome mass transfer limitations and simplify downstream processing. For instance, a high molar ratio of isopropyl alcohol to myristic acid (15:1) was used to create a single-phase medium for the synthesis of isopropyl myristate. The removal of water, a byproduct of the esterification, is also critical to drive the reaction forward. This is often achieved using molecular sieves.
Table 1: Optimized Parameters for Enzymatic Synthesis of Myristate Esters This table is based on data for Isopropyl Myristate, a closely related ester, due to the limited specific data for this compound.
| Parameter | Optimal Condition | Outcome/Note | Source |
|---|---|---|---|
| Enzyme Catalyst | Novozym 435 (immobilized Candida antarctica lipase B) | High activity, selectivity, and stability. | , |
| Temperature | 60°C | Balances reaction rate and enzyme stability. | |
| Molar Ratio | 15:1 (Alcohol to Acid) | Creates a single-phase, solvent-free medium. | |
| Catalyst Loading | 4% (w/w) | Effective conversion in batch process. | |
| Reaction Time | 2.5 - 5 hours (Batch) | >87-92% conversion. | , |
| Reaction Medium | Solvent-free (excess alcohol) or n-heptane | Solvent-free is preferred for green chemistry. | , |
Stereoselective Synthesis of this compound via Biocatalysis
Stereoselective synthesis involves the preferential formation of one stereoisomer over another. In the context of this compound, the propylene glycol moiety contains a chiral center, meaning it can exist as (R)- and (S)-enantiomers. Biocatalysts, particularly lipases, are known for their high enantioselectivity and stereoselectivity. Lipases such as Candida antarctica lipase B (CALB), the enzyme in Novozym 435, can selectively acylate one of the enantiomers of a racemic alcohol, making them ideal for producing enantiomerically pure esters. This capability allows for the synthesis of specific enantiomers of this compound, which may have unique properties for specialized applications in cosmetics or pharmaceuticals.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. The synthesis of this compound is increasingly being aligned with these principles to reduce waste, improve efficiency, and use safer materials.
Atom Economy and Waste Minimization in this compound Production
Atom economy is a core principle of green chemistry that measures how efficiently reactant atoms are incorporated into the final desired product. The enzymatic esterification of myristic acid with propylene glycol to produce this compound is an addition reaction where the only byproduct is water. This results in a very high theoretical atom economy, minimizing waste at the molecular level.
Waste minimization extends beyond atom economy to include the reduction of auxiliary substances like solvents and catalysts. The use of immobilized enzymes, such as Novozym 435, is a key strategy for waste reduction. Immobilization allows for easy recovery of the catalyst from the reaction mixture, enabling its reuse over multiple cycles without significant loss of activity. This eliminates the need for costly separation steps and reduces catalyst waste.
Solvent Selection and Alternative Reaction Media for this compound Synthesis
The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component in a reaction and contribute significantly to waste. Traditional organic solvents are often volatile, flammable, and toxic. For the synthesis of this compound, research has moved towards greener alternatives.
One of the most effective green strategies is the use of a solvent-free reaction medium. By using an excess of one of the reactants, propylene glycol, the need for a separate organic solvent is eliminated. This "single phase" approach not only reduces solvent waste but also simplifies the purification of the final product. When a solvent is necessary, the choice is guided by safety and environmental impact, with a preference for less hazardous options over solvents like petroleum ether or cyclohexane.
Energy Efficiency in this compound Production
Energy efficiency is a key consideration in green chemical production. Enzymatic methods for synthesizing this compound offer significant energy savings compared to conventional chemical catalysis.
Advanced Characterization and Analytical Techniques for 2 Hydroxypropyl Myristate
Spectroscopic Analysis for Structural Elucidation of 2-Hydroxypropyl Myristate
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are particularly informative.
¹H NMR provides information about the hydrogen atoms (protons) in the molecule. The expected chemical shifts (δ) for the protons in this compound would be characteristic of the different chemical environments. For instance, the protons of the methyl group (CH₃) on the propyl chain would appear at a distinct chemical shift compared to the methylene (B1212753) (CH₂) protons of the long myristate chain. The protons adjacent to the ester and hydroxyl groups would exhibit unique shifts due to the electron-withdrawing nature of the oxygen atoms.
¹³C NMR offers complementary information by detecting the carbon atoms in the molecule. Each carbon atom in a unique environment gives a distinct signal. Key signals would include the carbonyl carbon of the ester group, the carbons of the propyl group (one of which is bonded to the hydroxyl group), and the series of carbons in the long alkyl chain of the myristate moiety.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on general principles of NMR spectroscopy.
| Proton Type | Predicted Chemical Shift (δ, ppm) |
| CH₃ (myristate chain) | ~0.8-0.9 |
| (CH₂)n (myristate chain) | ~1.2-1.4 |
| CH₂ (adjacent to C=O) | ~2.2-2.3 |
| CH₂ (ester propyl group) | ~3.9-4.1 |
| CH (propyl group with OH) | ~3.8-4.0 |
| CH₃ (propyl group) | ~1.1-1.2 |
| OH | Variable, depends on concentration and solvent |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles of NMR spectroscopy.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~170-175 |
| CH₂ (ester propyl group) | ~65-70 |
| CH (propyl group with OH) | ~60-65 |
| CH₃ (propyl group) | ~20-25 |
| Carbons of Myristate Chain | ~14-35 |
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present. innovatechlabs.com The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.
Key expected peaks include:
A broad absorption band in the region of 3650-3250 cm⁻¹, which is indicative of the O-H stretching vibration from the hydroxyl group. upi.edu
A strong, sharp peak around 1740-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group.
Multiple peaks in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the alkyl chains.
A peak around 1100-1200 cm⁻¹ associated with the C-O stretching of the ester linkage.
FTIR analysis is a rapid and sensitive method for identifying the functional groups within a molecule. upi.edu The absence of unexpected peaks can also help in assessing the purity of the compound. innovatechlabs.com
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. researchgate.net It involves the inelastic scattering of monochromatic light, usually from a laser, which provides a "fingerprint" of the molecules present. nih.gov For this compound, Raman spectroscopy can provide information on the carbon backbone and other functional groups.
Expected Raman shifts would include:
Strong C-H stretching bands.
A C=O stretching band, which may be weaker than in the FTIR spectrum.
Characteristic skeletal vibrations of the long alkyl chain.
Raman spectroscopy is particularly advantageous for its minimal interference from water, making it suitable for analyzing samples in aqueous environments. mdpi.com It can be used for both qualitative identification and quantitative determination. nih.gov
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a sample. Generally, molecules with chromophores (light-absorbing groups) such as conjugated double bonds or aromatic rings exhibit strong UV-Vis absorption. Saturated esters like this compound lack significant chromophores and therefore are not expected to show strong absorbance in the standard UV-Vis range (200-800 nm). However, this technique can be useful for detecting impurities that do contain chromophores. The absence of significant peaks in the UV-Vis spectrum can be an indicator of the purity of this compound with respect to certain types of contaminants.
Thermal Analysis Techniques for this compound
Thermal analysis techniques are crucial for understanding the physical and chemical properties of materials as a function of temperature. For a fatty acid ester like this compound, these methods provide valuable information about its melting behavior, thermal stability, and decomposition profile.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions.
Expected DSC Data for a Long-Chain Fatty Acid Ester like this compound:
| Parameter | Expected Value/Observation |
| Melting Point (Tm) | A distinct endothermic peak, temperature dependent on chain length and structure |
| Enthalpy of Fusion (ΔH) | Integral of the melting peak, related to the crystallinity of the sample |
| Crystallization Temp. (Tc) | An exothermic peak observed upon cooling from the melt |
This table summarizes the expected thermal events in a DSC analysis of a long-chain fatty acid ester, which are anticipated to be characteristic of this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials by observing weight loss due to decomposition, evaporation, or other chemical reactions. mt.com
In the context of this compound, TGA would be used to assess its thermal stability and decomposition profile. A typical TGA experiment would involve heating the sample at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. The resulting TGA curve would show the temperature at which the compound begins to decompose and the temperature of maximum decomposition rate. For a fatty acid ester, decomposition is expected to occur at elevated temperatures, and the TGA curve would indicate a single or multi-step weight loss process. researchgate.net
Anticipated TGA Profile for this compound:
| Parameter | Expected Observation |
| Onset of Decomposition | Temperature at which significant weight loss begins |
| Decomposition Steps | One or more distinct weight loss steps, indicating the breakdown of the molecule |
| Residue | Percentage of mass remaining at the end of the experiment |
This table describes the expected outcomes from a TGA analysis of a long-chain fatty acid ester like this compound.
Morphological and Crystalline Structure Characterization of this compound
The morphological and crystalline properties of this compound are critical for understanding its physical behavior, such as its texture, solubility, and stability. Techniques like X-ray diffraction and microscopy are employed for this characterization.
The crystalline structure of long-chain fatty acids and their esters can be investigated using X-ray diffraction (XRD). nih.gov XRD provides information about the arrangement of molecules in the solid state, including the crystal system, unit cell dimensions, and the degree of crystallinity. The diffraction pattern is unique to a specific crystalline form, making XRD a powerful tool for identifying polymorphs. For a long-chain ester like this compound, the XRD pattern would be expected to show sharp peaks indicative of a crystalline structure. The positions and intensities of these peaks would be characteristic of its specific packing arrangement.
Microscopy techniques, such as polarized light microscopy (PLM) or scanning electron microscopy (SEM), can be used to visualize the morphology of the crystals. These techniques can reveal the size, shape, and surface features of the crystals, which can be influenced by the crystallization conditions. The morphology of fatty acid ester crystals can range from needle-like to plate-like structures. researchgate.net
While specific morphological and crystallographic data for this compound are not widely published, studies on similar long-chain esters provide a basis for what to expect. The combination of XRD and microscopy would offer a comprehensive understanding of the solid-state structure of this compound.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high resolutions. In the context of this compound, which may exist as a waxy solid or be incorporated into solid formulations, SEM analysis would provide valuable insights into its particulate characteristics.
The fundamental principle of SEM involves scanning a focused beam of electrons across the sample's surface. The interactions between the electrons and the sample's atoms generate various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form images that reveal the sample's surface features, such as size, shape, and texture.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a non-destructive analytical method used to determine the atomic and molecular structure of a crystal. researchgate.net For a compound like this compound, which can exist in a solid form, XRD is the definitive technique for identifying its crystalline structure and investigating polymorphism. Polymorphism, the ability of a solid material to exist in more than one crystal form, can significantly impact the physical properties of a substance, including its melting point, solubility, and stability. currenta.de
The principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. researchgate.net When X-rays strike the ordered atoms in a crystal lattice, they are diffracted at specific angles. The resulting diffraction pattern is unique to a specific crystal structure and acts as a "fingerprint" for the substance. icdd.com This pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle (2θ).
In the analysis of this compound, a powdered sample would be exposed to an X-ray beam, and the scattered intensity would be measured as a function of the scattering angle. The resulting diffractogram can be used to:
Identify the crystalline form: By comparing the experimental pattern to known patterns in databases, the specific polymorphic form of this compound can be identified. nih.gov
Determine the degree of crystallinity: The presence of sharp peaks in the XRD pattern is indicative of a crystalline material, while a broad halo suggests an amorphous nature. The ratio of crystalline to amorphous content can be quantified.
Elucidate the crystal structure: With more advanced analysis, the unit cell dimensions and atomic arrangement within the crystal can be determined.
Although specific XRD data for this compound is not prevalent in the public domain, the application of this technique is fundamental for the solid-state characterization of this compound, ensuring consistency and control over its material properties. nih.govresearchgate.net
Mass Spectrometry for Molecular Mass and Structural Confirmation of this compound
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of chemical compounds. For this compound, various mass spectrometry techniques can be employed to confirm its identity and integrity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly well-suited for the analysis of a wide range of molecules, including synthetic polymers and biomolecules, with minimal fragmentation. youtube.comyoutube.com This method has become a cornerstone in fields from clinical microbiology for microbial identification to polymer characterization. nih.govnih.gov
The MALDI-TOF process involves embedding the analyte (this compound) in a large excess of a matrix material, which is a small, organic molecule that strongly absorbs laser light at a specific wavelength. youtube.com This mixture is spotted onto a target plate and allowed to co-crystallize. A pulsed laser is then directed at the crystal, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, primarily as singly charged ions (e.g., [M+H]⁺ or [M+Na]⁺). youtube.com
These newly formed ions are then accelerated by an electric field into a field-free flight tube. The time it takes for an ion to travel the length of the tube to the detector is measured. This "time-of-flight" is directly proportional to the square root of the ion's mass-to-charge ratio (m/z). youtube.com Lighter ions travel faster and reach the detector sooner than heavier ions. youtube.com
For this compound (molecular formula C₁₇H₃₄O₃, monoisotopic mass ~286.25 Da), a MALDI-TOF MS analysis would be expected to produce a spectrum with a prominent peak corresponding to the sodiated adduct [C₁₇H₃₄O₃+Na]⁺ or the protonated molecule [C₁₇H₃₄O₃+H]⁺. The high resolution and mass accuracy of TOF analyzers would allow for the precise determination of the molecular weight, thus confirming the compound's identity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is widely used for the analysis of a broad spectrum of molecules, from small organic compounds to large biomolecules like proteins. youtube.com It is particularly valuable for its ability to be easily coupled with liquid chromatography (LC), allowing for the analysis of complex mixtures. youtube.com
In ESI, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates from these droplets, with the aid of a drying gas, the charge density on the surface increases. Eventually, the electrostatic repulsion overcomes the surface tension, leading to the ejection of gas-phase ions from the droplets. These ions are then guided into the mass analyzer. nih.gov
A key feature of ESI is its ability to produce multiply charged ions, especially for large molecules, which brings them into the mass range of most common mass spectrometers. youtube.com For a relatively small molecule like this compound, ESI would typically produce singly charged ions, such as the protonated molecule [M+H]⁺ or adducts with cations present in the solvent, like sodium [M+Na]⁺ or potassium [M+K]⁺. If operated in negative ion mode, the deprotonated molecule [M-H]⁻ could be observed.
The resulting mass spectrum would provide a precise molecular weight for this compound. Furthermore, by coupling ESI with tandem mass spectrometry (MS/MS), structural information can be obtained through the fragmentation of selected precursor ions. This would allow for the confirmation of the ester and hydroxypropyl functionalities within the molecule.
Predicted Collision Cross Section (CCS) Analysis of this compound Adducts
Collision Cross Section (CCS) is a physical property of an ion that is related to its size and shape in the gas phase. It is a measure of the effective area that an ion presents to a buffer gas, typically nitrogen or helium, in an ion mobility spectrometer. The determination of an ion's CCS provides an additional dimension of characterization alongside its mass-to-charge ratio and retention time, enhancing the confidence in compound identification. nih.gov
While experimental CCS values are obtained using ion mobility-mass spectrometry (IM-MS), computational methods can be used to predict these values with a high degree of accuracy. currenta.de These prediction models, often based on machine learning algorithms, utilize the chemical structure of a compound to calculate its theoretical CCS value for various adducts. currenta.de
For this compound, predicted CCS values provide a valuable reference for its identification in complex samples, even in the absence of a pure analytical standard. The table below presents the predicted CCS values for various adducts of this compound, calculated using established prediction tools. These values are given in square angstroms (Ų).
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 287.25808 | 178.6 |
| [M+Na]⁺ | 309.24002 | 180.7 |
| [M-H]⁻ | 285.24352 | 175.6 |
| [M+NH₄]⁺ | 304.28462 | 193.7 |
| [M+K]⁺ | 325.21396 | 178.4 |
| [M+H-H₂O]⁺ | 269.24806 | 172.1 |
| [M+HCOO]⁻ | 331.24900 | 196.2 |
| [M+CH₃COO]⁻ | 345.26465 | 203.5 |
Data sourced from PubChem. nih.gov
These predicted values serve as a powerful tool for researchers in analytical chemistry, allowing for the tentative identification of this compound in untargeted screening experiments by matching experimental CCS values with these theoretical predictions.
Theoretical and Computational Chemistry Studies of 2 Hydroxypropyl Myristate
Molecular Modeling and Simulation of 2-Hydroxypropyl Myristate
Molecular modeling and simulation techniques offer insights into the dynamic behavior of this compound, from its preferred shapes to its interactions with other molecules.
The process involves systematically rotating the flexible bonds and calculating the potential energy at each step. This energy is a function of bond stretching, angle bending, torsional strain, and non-bonded interactions. Gradient optimization algorithms, such as the steepest descent method, are commonly employed to move the atoms in a way that reduces the net forces on them, thereby lowering the total energy until a minimum is reached. psu.edu This state corresponds to a static structure where no atom experiences a net force. psu.edu
For this compound, key rotatable bonds would include those in the hydroxypropyl group and the ester linkage, as well as the bonds within the long myristate alkyl chain. The analysis would generate a potential energy map, identifying the most energetically favorable three-dimensional structures.
| Dihedral Angle (°) | Description | Relative Potential Energy (kcal/mol) | Conformation Type |
|---|---|---|---|
| 60 | Rotation around C-O bond of the ester | 0.5 | Gauche |
| 180 | Rotation around C-O bond of the ester | 0.0 | Anti (Most Stable) |
| 75 | Rotation around C-C bond in the propyl group | 0.2 | Gauche |
| 180 | Rotation around C-C bond in the propyl group | 0.0 | Anti (Most Stable) |
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. These simulations can model the interaction of this compound with host molecules, such as cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin), which are known for their ability to encapsulate guest molecules. nih.gov
In a typical MD simulation, the forces on each atom are calculated, and Newton's equations of motion are solved to predict the positions and velocities of the atoms over a short time step. Repeating this process millions of times allows for the simulation of the system's evolution over nanoseconds or longer.
When studying the interaction with a host molecule, MD simulations can elucidate the thermodynamics and kinetics of complex formation. nih.gov Key parameters obtained from these simulations include the binding free energy, which indicates the stability of the host-guest complex. This energy is composed of contributions from both van der Waals (vdW) and electrostatic (Coulombic) interactions. nih.gov For instance, simulations can reveal whether the long myristate tail of this compound inserts into the hydrophobic cavity of a cyclodextrin (B1172386) and quantify the energetic contributions driving this process. nih.gov
| Interaction Component | Energy Contribution (kJ/mol) | Description |
|---|---|---|
| Van der Waals Energy | -95 | Represents short-range attractive/repulsive forces. |
| Electrostatic (Coulombic) Energy | -40 | Represents long-range forces between charged or polar groups. |
| Binding Free Energy (ΔG_bind) | -35 | Overall energy change upon complex formation, indicating stability. |
Quantum Chemical Calculations for this compound
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods are invaluable for understanding chemical reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netnih.gov DFT offers a good balance between computational cost and accuracy, making it suitable for molecules of the size of this compound. nih.gov
| Property | Hypothetical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | +1.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicates chemical reactivity and stability. nih.gov |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Non-covalent interactions (NCIs) are critical in determining the structure and function of molecular systems. For this compound, these interactions include hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov The hydroxyl (-OH) and carbonyl (C=O) groups are capable of forming hydrogen bonds, which are strong, directional interactions. The long alkyl chain primarily engages in weaker, non-directional van der Waals interactions.
A powerful technique for visualizing and analyzing these interactions is the Reduced Density Gradient (RDG) analysis. nih.govresearchgate.net This method identifies regions of non-covalent interactions in real space based on the electron density and its derivatives. nih.gov The results are often visualized as isosurfaces, where different colors represent different types of interactions: strong attractive interactions like hydrogen bonds are typically shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. mdpi.com This analysis can reveal both intramolecular interactions that stabilize certain conformations and intermolecular interactions that govern how the molecule interacts with its neighbors. mdpi.com
A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the surface of a molecule. libretexts.org It is an invaluable tool for predicting chemical reactivity and intermolecular interaction sites. mdpi.com The MEP map is colored to indicate different potential values: regions of negative potential (electron-rich), typically colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), colored blue, are prone to nucleophilic attack. wolfram.comresearchgate.net
For this compound, an MEP map would show a significant negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, as these are the most electronegative atoms with lone pairs of electrons. These sites are the primary locations for hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a key hydrogen bond donor site. The long, nonpolar myristate chain would show a neutral potential, generally colored green or yellow. wolfram.com
Structure-Reactivity and Structure-Property Relationships of this compound
The exploration of relationships between the molecular structure of this compound and its chemical reactivity and physical properties is a specialized area of computational chemistry. While dedicated research on this specific ester is limited, general principles of theoretical chemistry and findings from studies on analogous long-chain fatty acid esters provide a framework for understanding its behavior.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound
Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical constructs that aim to predict the chemical reactivity of a compound based on its molecular descriptors. For this compound, a key reaction of interest is hydrolysis, the cleavage of the ester bond to yield myristic acid and 1,2-propanediol. chemguide.co.uklibretexts.org This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.org
Steric Parameters: The size and shape of the acyl and alcohol portions of the ester can significantly impact the accessibility of the carbonyl carbon to attacking nucleophiles (e.g., a water molecule or hydroxide (B78521) ion). The bulky myristate chain (a C14 saturated fatty acid) and the substituted propyl group in this compound would be expected to influence its hydrolysis rate compared to smaller esters.
Electronic Parameters: The distribution of electron density within the molecule, particularly around the ester functional group, is crucial. Descriptors such as partial atomic charges, frontier molecular orbital energies (HOMO and LUMO), and dipole moments can be used to quantify the electrophilicity of the carbonyl carbon and the nucleophilicity of the reacting species.
A hypothetical QSRR model for the hydrolysis of a series of 2-hydroxypropyl esters, including the myristate, could be formulated as:
log(k) = c₀ + c₁σ* + c₂Es + c₃pKa
Where:
log(k) is the logarithm of the reaction rate constant.
σ* represents the Taft polar substituent constant, accounting for electronic effects of the fatty acid chain.
Es is the Taft steric parameter for the fatty acid chain.
pKa of the corresponding carboxylic acid could be included as a descriptor for the leaving group's stability.
c₀, c₁, c₂, and c₃ are coefficients determined through regression analysis of experimental data.
Table 1: Hypothetical Molecular Descriptors for QSRR Modeling of this compound and Related Esters
| Compound | Fatty Acid Chain | Steric Parameter (Es) (Relative Scale) | Electronic Parameter (σ*) (Relative Scale) |
| 2-Hydroxypropyl acetate | C2 | Low | Low |
| 2-Hydroxypropyl butyrate | C4 | Medium | Medium |
| This compound | C14 | High | High |
| 2-Hydroxypropyl stearate | C18 | Very High | Very High |
This table is illustrative and based on general chemical principles, as specific QSRR data for this compound is not available.
Elucidating Relationships between this compound Molecular Structure and Physicochemical Behavior in Solvents
The behavior of this compound in different solvents is governed by the interplay of its structural features—a long, nonpolar hydrocarbon tail (the myristate group) and a more polar head containing the ester and hydroxyl groups—with the properties of the solvent. Computational methods, such as molecular dynamics simulations and continuum solvent models, can be employed to understand these interactions. nih.govfrontiersin.orgnih.gov
The long C14 alkyl chain of the myristate moiety imparts significant hydrophobic character to the molecule. In polar solvents like water, these nonpolar tails will tend to aggregate to minimize their contact with water molecules, a phenomenon known as the hydrophobic effect. This can lead to the formation of micelles or other self-assembled structures at sufficient concentrations.
Conversely, the ester and hydroxyl groups are capable of forming hydrogen bonds and dipole-dipole interactions with polar solvent molecules. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor.
In nonpolar solvents, the van der Waals interactions between the myristate chains and the solvent molecules will be dominant. The conformation of the this compound molecule can be expected to be more extended in such environments compared to its conformation in polar solvents.
Table 2: Predicted Physicochemical Behavior of this compound in Different Solvents
| Solvent | Solvent Polarity | Dominant Intermolecular Interactions | Predicted Solubility |
| Water | High | Hydrophobic interactions (myristate tail), Hydrogen bonding (hydroxyl/ester head) | Low |
| Ethanol | Medium | Dipole-dipole, Hydrogen bonding, van der Waals | Moderate to High |
| Hexane | Low | van der Waals | High |
This table is based on established principles of solubility and intermolecular forces, as specific experimental or computational data for this compound in these solvents is not widely reported.
Impact of Stereochemistry of this compound on Chemical Behavior
The this compound molecule possesses a chiral center at the second carbon of the propyl group. This gives rise to two stereoisomers: (R)-2-Hydroxypropyl myristate and (S)-2-Hydroxypropyl myristate.
The stereochemistry at this chiral center can have a profound impact on the molecule's chemical and physical properties. For instance, in a chiral environment, such as during interactions with enzymes or other chiral molecules, the two enantiomers may exhibit different reactivity. This is known as stereoselectivity. rsc.orguncw.edutaylorandfrancis.com
Computational studies can be used to model the three-dimensional structures of the (R) and (S) enantiomers and to simulate their interactions with other chiral molecules. nih.gov For example, the transition state energies for a reaction involving a chiral catalyst would likely differ for the two enantiomers, leading to different reaction rates.
Even in an achiral environment, the stereochemistry can influence the molecule's conformation and packing in the solid state, which can in turn affect physical properties like melting point and solubility. While specific studies on the stereoisomers of this compound are lacking, research on other chiral esters has shown that enantiomers can form different crystal lattices with varying stabilities.
Table 3: Potential Impact of Stereochemistry on the Properties of this compound
| Property | Potential Influence of Stereochemistry | Rationale |
| Biological Activity | High | Enzymes are chiral and will likely interact differently with (R) and (S) enantiomers. |
| Reaction Rates in Chiral Environments | High | Diastereomeric transition states will have different energies, leading to stereoselectivity. rsc.org |
| Crystal Packing | Medium to High | Enantiomers may pack differently in the solid state, affecting melting point and solubility. |
| Optical Rotation | High | Enantiomers will rotate plane-polarized light in equal but opposite directions. |
This table outlines expected differences based on fundamental principles of stereochemistry, as direct comparative studies of the enantiomers of this compound are not available in the literature.
Advanced Chemical Behavior and Interactions of 2 Hydroxypropyl Myristate in Engineered Systems
Chemical Stability and Degradation Pathways of 2-Hydroxypropyl Myristate
This compound, an ester of myristic acid and propylene (B89431) glycol, exhibits chemical behaviors characteristic of its constituent functional groups. Its stability is primarily influenced by the ester linkage, which is susceptible to cleavage under certain conditions, and the potential for oxidation of its hydrocarbon chain and secondary alcohol.
The primary degradation pathway for this compound is the hydrolysis of its ester bond. This reaction involves the cleavage of the molecule into its parent constituents: myristic acid and 1,2-propanediol. The rate and mechanism of this hydrolysis are highly dependent on the pH of the surrounding medium.
Acid-Catalyzed Hydrolysis : In the presence of a dilute acid catalyst, such as hydrochloric or sulfuric acid, and an excess of water, the ester undergoes hydrolysis. chemguide.co.uk This reaction is reversible, meaning an equilibrium is established between the reactants (this compound and water) and the products (myristic acid and 1,2-propanediol). chemguide.co.uksavemyexams.com To drive the reaction toward completion, a significant excess of water is required. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Alkaline Hydrolysis (Saponification) : Hydrolysis under alkaline conditions, using a base like sodium hydroxide (B78521), is the more common method for cleaving esters. chemguide.co.uk This process, known as saponification, is effectively irreversible. savemyexams.commasterorganicchemistry.com The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the ester. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses to yield an alcohol (1,2-propanediol) and a carboxylate salt (sodium myristate). masterorganicchemistry.com Because the resulting carboxylic acid is deprotonated by the base to form a salt, the reverse reaction is prevented, pushing the equilibrium entirely to the product side. savemyexams.commasterorganicchemistry.com Studies on similar propylene glycol esters have demonstrated that this hydrolysis can occur rapidly. nih.gov
The general consensus from the Cosmetic Ingredient Review (CIR) Expert Panel is that myristic acid esters are hydrolyzed in the body to their corresponding alcohols and myristic acid, which are then metabolized. cosmeticsinfo.org
Oxidative degradation is another potential pathway for the breakdown of this compound. This can involve the propylene glycol moiety and the long alkyl chain of the myristate group.
The propylene glycol portion of the molecule, specifically the secondary hydroxyl group, is susceptible to oxidation. Studies on the oxidation of pure propylene glycol have shown it can be converted to valuable chemical intermediates like hydroxyacetone. rsc.org In the presence of oxidizing agents, the secondary alcohol of the 2-hydroxypropyl group could potentially be oxidized to a ketone, forming 2-oxopropyl myristate.
The myristate fatty acid chain, a saturated 14-carbon chain, is generally more stable to oxidation than unsaturated fatty acids. However, under harsh conditions involving heat, light, and the presence of metal catalysts, auto-oxidation can occur. This free-radical chain reaction typically involves the formation of hydroperoxides at the carbon atoms adjacent to the ester group, which can then decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. This can lead to changes in the physical and chemical properties of the substance.
Interactions of this compound with Polymer Systems and in Material Science
The unique bifunctional nature of this compound, possessing both a reactive hydroxyl group and a long hydrophobic tail, allows it to serve specific roles in the synthesis and modification of polymers.
The free secondary hydroxyl group on the propylene glycol moiety allows this compound to act as a monomer or a modifying agent in polymerization reactions. It can be incorporated into polymer backbones, particularly in the production of polyesters and polyurethanes.
When used in polyester (B1180765) synthesis, the hydroxyl group can react with a dicarboxylic acid or its derivative. If used with a difunctional monomer, it acts as a chain-terminating agent, controlling the molecular weight of the resulting polymer. If incorporated with polyfunctional monomers, it can introduce a pendant C14 alkyl chain onto the polymer backbone. This is analogous to how other hydroxy-functionalized monomers, like 2-hydroxypropyl acrylate (B77674) (HPA), are used to create polymers with specific side-chain functionalities. researchgate.netadakem.com The incorporation of the long, flexible myristate chain can impart properties such as increased hydrophobicity, flexibility, and internal plasticization to the final polymer.
The amphiphilic character of this compound—having a polar, hydrophilic head (the hydroxyl and ester groups) and a nonpolar, hydrophobic tail (the myristate chain)—governs its interactions within different polymer matrices.
In Hydrophilic Matrices : Within a hydrophilic polymer matrix, such as those made from hydrogels or other water-soluble polymers, the this compound molecules would orient themselves to minimize unfavorable interactions. nih.gov The hydrophobic myristate tails would likely aggregate or associate with any existing hydrophobic domains within the matrix, while the hydrophilic hydroxyl groups would interact with the polar polymer chains or water molecules. nih.gov This can lead to the formation of micelle-like structures within the matrix, effectively acting as a hydrophobic reservoir.
In Hydrophobic Matrices : In a nonpolar, hydrophobic matrix, the myristate tail would be well-solvated by the surrounding polymer chains. researcher.life The polar hydroxyl head group, being less compatible, might associate with other polar additives or orient itself towards any residual moisture or more polar regions of the polymer. In this context, it can act as a plasticizer, increasing the free volume and flexibility of the polymer chains, or as a compatibilizer at the interface between the hydrophobic polymer and a polar filler or additive.
Chemical Interactions of this compound in Emulsion and Nanostructure Formation (Focus on Chemical/Physical Stability)
This compound is an effective surface-active agent used in the formation and stabilization of complex multiphase systems like emulsions and nanostructures. Its amphiphilic nature allows it to reduce the interfacial tension between immiscible liquids, such as oil and water.
When introduced into an oil-and-water system, this compound positions itself at the interface. The hydrophobic myristate tail extends into the oil phase, while the hydrophilic hydroxyl-containing head group orients towards the aqueous phase. This action lowers the energy required to create new surface area, facilitating the dispersion of one liquid into the other as fine droplets.
Research on similar esters like isopropyl myristate shows their crucial role in forming stable microemulsions and nanoemulsions. researchgate.netnih.gov These systems are thermodynamically or kinetically stable, transparent or translucent dispersions with droplet sizes typically in the nanometer range. The stability of these nanostructures is critical. For instance, some nanoemulsions have been shown to maintain their physical stability over a broad range of pH (2-7) and at various storage temperatures for extended periods. science.gov
A key mechanism for enhancing the physical stability of emulsions is the formation of liquid crystalline structures at the oil-water interface. nih.gov this compound, along with other emulsifiers, can self-assemble into ordered, layered structures, such as lamellar phases, which resemble the lipid bilayers in biological membranes. nih.gov These structures create a robust interfacial film that acts as a mechanical barrier against droplet coalescence, thereby preventing the emulsion from breaking. The formation of these liquid crystals can be identified by techniques such as X-ray diffraction, which reveals the ordered arrangement of the molecules. nih.gov
Table 1: Influence of Environmental Factors on Nanoemulsion Stability Data generalized from studies on similar systems.
| Parameter | Condition | Observed Effect on Stability | Citation |
| pH | 2 - 7 | Stable | science.gov |
| Temperature | 5 - 37 °C | Maintained physical stability | science.gov |
| High Temperature | > 50 °C | Decreased stability | science.gov |
| Salt Concentration | ≤ 0.8 mol L⁻¹ | Stable | science.gov |
Role of this compound as a Solubilizer or Compatibilizer in Multiphase Systems
In many formulations, this compound is not used in isolation but in combination with other excipients to achieve synergistic effects. For instance, it is often paired with co-solvents like propylene glycol or other penetration enhancers to optimize the delivery of active compounds. researchgate.netjptcp.com The presence of this compound can facilitate the formation of a stable formulation by preventing phase separation and ensuring a uniform distribution of all components. This is particularly crucial for the development of effective topical and transdermal delivery systems where the active ingredient needs to be in a solubilized state to be therapeutically active. The compound's ability to act as a carrier and solvent for poorly soluble drugs is a key aspect of its utility. researchgate.net
The solubilizing action of this compound is also vital in the creation of microemulsions, which are thermodynamically stable, transparent, and have a high capacity for solubilizing both lipophilic and hydrophilic drugs. These systems are recognized for their potential to enhance the bioavailability of drugs.
Table 1: Solubilizing and Compatibilizing Actions of this compound
| Action | Description |
| Solubilizer | Increases the solubility of poorly water-soluble compounds by incorporating them into the lipophilic domains of multiphase systems. |
| Compatibilizer | Acts as an interfacial agent to improve the miscibility and stability of immiscible phases, such as oil and water, in emulsions. |
| Co-solvent Synergy | Often used in conjunction with other solvents like propylene glycol to achieve enhanced solubilization and formulation stability. researchgate.net |
| Carrier for Actives | Functions as a vehicle to carry and deliver active pharmaceutical ingredients within a formulation. researchgate.net |
Influence of this compound on Interfacial Phenomena and Physical Stability
The influence of this compound on interfacial phenomena is central to its role in stabilizing multiphase systems like emulsions. By positioning itself at the oil-water interface, it reduces the interfacial tension, which is the energy required to create and maintain the interface between two immiscible liquids. This reduction in interfacial tension facilitates the dispersion of one phase into the other, leading to the formation of smaller droplets and a more stable emulsion.
The stability of an emulsion is also influenced by the rheological properties of the interfacial film formed by the emulsifier. A robust and viscoelastic film can prevent droplet coalescence, a key mechanism of emulsion breakdown. While specific data on the interfacial rheology of this compound is not extensively detailed in publicly available literature, its chemical structure suggests that it would contribute to the formation of a protective layer around dispersed droplets.
Table 2: Influence of this compound on Emulsion Properties
| Property | Influence of this compound |
| Interfacial Tension | Expected to reduce the interfacial tension between oil and water phases, facilitating emulsification. |
| Droplet Size | A reduction in interfacial tension generally leads to the formation of smaller emulsion droplets, which can enhance stability. |
| Physical Stability | Contributes to the kinetic stability of emulsions by forming a film at the interface, hindering droplet coalescence. |
| System Compatibility | Its performance can be influenced by the other components in the formulation, such as co-solvents and active ingredients. |
Permeation Enhancement Mechanisms for Chemical Transport (Chemical Basis)
This compound is recognized as a chemical permeation enhancer, meaning it facilitates the transport of active compounds across biological barriers like the skin. The primary mechanism behind this enhancement lies in its interaction with the lipids of the stratum corneum, the outermost layer of the skin.
The stratum corneum is composed of corneocytes embedded in a lipid-rich matrix, which forms the main barrier to percutaneous absorption. This compound, due to its lipophilic nature, can penetrate this lipid matrix. Once inside, it disrupts the highly ordered packing of the stratum corneum lipids. This disruption increases the fluidity of the lipid bilayers and creates more "free volume" within the barrier, thereby reducing the resistance to the diffusion of drug molecules.
Differential scanning calorimetry (DSC) studies on the related compound propylene glycol have demonstrated its ability to shift the transition temperatures of stratum corneum lipids to lower values, indicating a fluidizing effect. nih.govmdrnskin.com It is proposed that this compound acts similarly by integrating into the lipid structures and increasing their disorder. researchgate.net This mechanism allows for an increased rate of transport for a variety of active compounds through the skin.
Table 3: Chemical Basis of Permeation Enhancement by this compound
| Mechanism | Description |
| Stratum Corneum Lipid Interaction | Penetrates the lipid matrix of the stratum corneum. |
| Disruption of Lipid Packing | Interacts with the intercellular lipids, disrupting their ordered, lamellar structure. researchgate.net |
| Increased Lipid Fluidity | Increases the mobility and disorder of the lipid chains within the stratum corneum, making it more permeable. researchgate.netacs.org |
| Reduced Diffusional Resistance | By altering the barrier properties of the stratum corneum, it lowers the energy required for molecules to pass through. |
Q & A
Q. How should researchers address gaps in the literature when proposing novel applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
